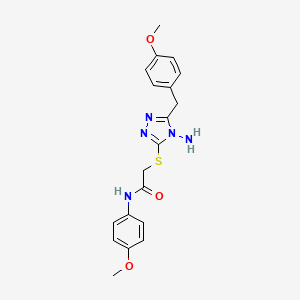
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a derivative of the triazole class, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Reacting 4-amino-5-(4-methoxybenzyl)-1,2,4-triazole with thiourea introduces the thio group.
- Acylation : The resulting triazole derivative is then acylated with 4-methoxyphenylacetyl chloride to yield the final product.
Antimicrobial Activity
Triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against a range of bacteria and fungi. For example:
- Antibacterial Properties : Compounds in the triazole family have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Potential
The anticancer activity of triazole derivatives is attributed to their ability to interfere with cellular processes such as proliferation and apoptosis:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell metabolism or promote apoptosis through interaction with cellular signaling pathways .
Case Studies
- In Vitro Studies : A study demonstrated that triazole derivatives exhibited IC50 values indicating potent inhibition against various cancer cell lines, suggesting their potential for development as anticancer therapeutics .
- Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the phenyl ring significantly influence the biological activity of triazole compounds. For instance, electron-donating groups enhance their efficacy against microbial strains .
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The triazole ring can bind to enzymes crucial for microbial survival or cancer cell proliferation.
- Protein Interaction : The sulfanyl group may form disulfide bonds with target proteins, enhancing inhibitory effects on various biological pathways .
Data Table: Biological Activity Summary
科学的研究の応用
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit significant antibacterial and antifungal activities.
Antibacterial Activity :
- Compounds with triazole rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- A study highlighted that certain triazole-thione hybrids had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin.
Antifungal Activity :
- Similar structural features have been linked to antifungal properties against pathogens such as Candida albicans and Aspergillus spp..
Anticancer Properties
Recent studies have explored the anticancer effects of triazole derivatives. Specifically, mercapto-substituted 1,2,4-triazoles have shown promise in cancer therapy due to their ability to inhibit metabolic enzymes and induce apoptosis in cancer cells.
Mechanism of Action :
- These compounds can inhibit cell proliferation in various cancer cell lines, making them potential candidates for further development in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their chemical structure. Key findings related to SAR include:
- Substituents on the Triazole Ring : Electron-donating groups on the phenyl ring enhance antimicrobial activity. For example, compounds with hydroxyl (-OH) groups exhibit increased potency.
- Chain Length : The length of alkyl chains attached to the triazole affects activity; longer chains may reduce efficacy.
Study 1: Synthesis and Evaluation of Triazole Derivatives
A comprehensive study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Compounds with specific substitutions were found to be more potent than traditional antibiotics.
Study 2: Anticancer Mechanisms
Research focused on mercapto-substituted triazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines. These compounds showed promise as candidates for further development in cancer therapy due to their selective cytotoxicity.
特性
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-7-3-13(4-8-15)11-17-22-23-19(24(17)20)28-12-18(25)21-14-5-9-16(27-2)10-6-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRICSWYYIZHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













